N-(3,5-Dimethylisoxazol-4-yl)-1-sulfamoylcyclopropanecarboxamide
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Overview
Description
N-(3,5-Dimethylisoxazol-4-yl)-1-sulfamoylcyclopropanecarboxamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an isoxazole ring, a cyclopropane ring, and a sulfamoyl group, which contribute to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-Dimethylisoxazol-4-yl)-1-sulfamoylcyclopropanecarboxamide typically involves multiple steps, starting with the preparation of the isoxazole ring. One common method involves the reaction of 3,5-dimethylisoxazole with appropriate reagents to introduce the sulfamoyl and cyclopropanecarboxamide groups. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound at a commercial scale .
Chemical Reactions Analysis
Types of Reactions
N-(3,5-Dimethylisoxazol-4-yl)-1-sulfamoylcyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
N-(3,5-Dimethylisoxazol-4-yl)-1-sulfamoylcyclopropanecarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study biological pathways and interactions.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,5-Dimethylisoxazol-4-yl)-1-sulfamoylcyclopropanecarboxamide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the suppression of cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoxazole derivatives and cyclopropane-containing molecules. Examples are:
- 4-(3,5-Dimethylisoxazol-4-yl)benzyl derivatives
- 3,5-Dimethylisoxazole-based bromodomain inhibitors
Uniqueness
What sets N-(3,5-Dimethylisoxazol-4-yl)-1-sulfamoylcyclopropanecarboxamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit specific enzymes and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
Molecular Formula |
C9H13N3O4S |
---|---|
Molecular Weight |
259.28 g/mol |
IUPAC Name |
N-(3,5-dimethyl-1,2-oxazol-4-yl)-1-sulfamoylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C9H13N3O4S/c1-5-7(6(2)16-12-5)11-8(13)9(3-4-9)17(10,14)15/h3-4H2,1-2H3,(H,11,13)(H2,10,14,15) |
InChI Key |
JDIJMRKNULSEHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)NC(=O)C2(CC2)S(=O)(=O)N |
Origin of Product |
United States |
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